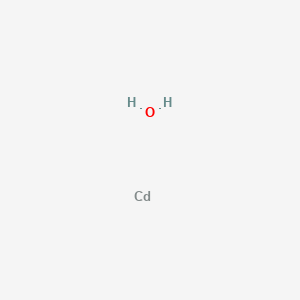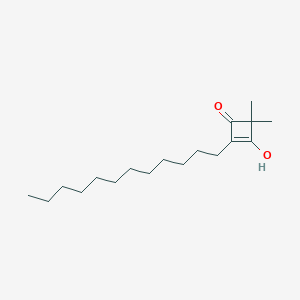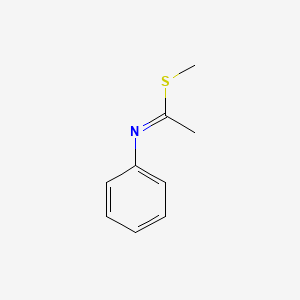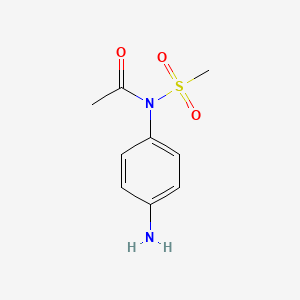
Acetic acid--4-(bromomethyl)-2-methoxyphenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-(bromomethyl)-2-methoxyphenol is an organic compound that features both acetic acid and bromomethyl groups attached to a methoxyphenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in the presence of a solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-(bromomethyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: The primary product is 2-methoxyphenol.
Applications De Recherche Scientifique
Acetic acid;4-(bromomethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of acetic acid;4-(bromomethyl)-2-methoxyphenol involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to changes in enzyme activity and gene expression, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethylphenol: Lacks the methoxy and acetic acid groups, making it less versatile in chemical reactions.
2-Methoxyphenol: Does not contain the bromomethyl group, limiting its use in substitution reactions.
4-Bromomethyl-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group, leading to different reactivity and applications.
Uniqueness
Acetic acid;4-(bromomethyl)-2-methoxyphenol is unique due to the presence of both bromomethyl and methoxy groups on the phenol ring, along with an acetic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
58305-56-9 |
|---|---|
Formule moléculaire |
C10H13BrO4 |
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
acetic acid;4-(bromomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H9BrO2.C2H4O2/c1-11-8-4-6(5-9)2-3-7(8)10;1-2(3)4/h2-4,10H,5H2,1H3;1H3,(H,3,4) |
Clé InChI |
KYQYFTUXGFLSCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C=CC(=C1)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)

